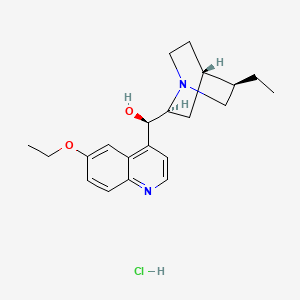

Clorhidrato de etilhidrocupreína

Descripción general

Descripción

El clorhidrato de etilhidrocupreína, también conocido como optoquina, es un derivado de la quinina. Fue introducido en 1911 por Morgenroth y Levy con la intención de tratar infecciones neumocócicas. Este compuesto se utiliza principalmente en bacteriología para la diferenciación de Streptococcus pneumoniae, que es sensible a la optoquina, de otros estreptococos alfa-hemolíticos .

Aplicaciones Científicas De Investigación

El clorhidrato de etilhidrocupreína tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y técnicas analíticas.

Mecanismo De Acción

El clorhidrato de etilhidrocupreína ejerce sus efectos inhibiendo selectivamente el crecimiento de Streptococcus pneumoniae. Altera la membrana celular bacteriana, lo que lleva a cambios en la tensión superficial y la posterior lisis celular. Esta inhibición selectiva permite la diferenciación de Streptococcus pneumoniae de otros estreptococos alfa-hemolíticos .

Compuestos Similares:

Quinina: El compuesto madre del que se deriva el this compound.

Cloroquina: Otro derivado de la quinina con actividad antimalárica.

Hidroxicloroquina: Similar a la cloroquina, utilizada en el tratamiento de la malaria y enfermedades autoinmunes.

Singularidad: El this compound es único en su inhibición selectiva de Streptococcus pneumoniae, lo que lo convierte en una herramienta valiosa en bacteriología para la diferenciación de este patógeno de otras bacterias similares .

Análisis Bioquímico

Biochemical Properties

Ethylhydrocupreine hydrochloride is known for its selective inhibition of Streptococcus pneumoniae. It interacts with bacterial cell membranes, altering their permeability and leading to cell lysis. The compound specifically targets enzymes and proteins involved in cell wall synthesis, such as penicillin-binding proteins. These interactions disrupt the normal biochemical processes within the bacterial cells, leading to their death .

Cellular Effects

Ethylhydrocupreine hydrochloride has profound effects on bacterial cells, particularly Streptococcus pneumoniae. It inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways. Additionally, ethylhydrocupreine hydrochloride can influence cell signaling pathways and gene expression, further contributing to its bactericidal effects .

Molecular Mechanism

The molecular mechanism of ethylhydrocupreine hydrochloride involves its binding to specific proteins and enzymes within bacterial cells. It inhibits the activity of penicillin-binding proteins, which are crucial for cell wall synthesis. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall defects and ultimately cell lysis. Ethylhydrocupreine hydrochloride also affects gene expression by altering the transcription of genes involved in cell wall synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethylhydrocupreine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. In vitro studies have shown that its bactericidal activity remains consistent for several hours after application. Prolonged exposure can lead to the development of resistance in some bacterial strains .

Dosage Effects in Animal Models

The effects of ethylhydrocupreine hydrochloride in animal models vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Studies in guinea pigs have shown that the highest tolerated dose is about 0.2 to 0.3 cc of a 1:100 solution per 100 grams of body weight .

Metabolic Pathways

Ethylhydrocupreine hydrochloride is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins, inhibiting their activity and disrupting the normal synthesis of peptidoglycan. This disruption leads to the accumulation of peptidoglycan precursors and cell wall defects .

Transport and Distribution

Within bacterial cells, ethylhydrocupreine hydrochloride is transported and distributed primarily through passive diffusion. It accumulates in the cell membrane, where it exerts its bactericidal effects. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

Ethylhydrocupreine hydrochloride localizes primarily in the cell membrane of bacterial cells. This localization is crucial for its activity, as it allows the compound to interact directly with membrane-bound enzymes and proteins involved in cell wall synthesis. The compound’s activity is influenced by its ability to penetrate the cell membrane and reach its target sites .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El clorhidrato de etilhidrocupreína se sintetiza a partir de quinina mediante una serie de reacciones químicas. El proceso implica la etilation de la quinina para formar etilhidrocupreína, seguida de la adición de ácido clorhídrico para producir this compound .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis química a gran escala utilizando quinina como material de partida. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de etilhidrocupreína experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes derivados.

Reducción: Se puede reducir a su forma base, etilhidrocupreína.

Sustitución: El grupo etoxi en el compuesto se puede sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se emplean típicamente.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de etilhidrocupreína, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

Quinine: The parent compound from which ethylhydrocupreine hydrochloride is derived.

Chloroquine: Another quinine derivative with antimalarial activity.

Hydroxychloroquine: Similar to chloroquine, used in the treatment of malaria and autoimmune diseases.

Uniqueness: Ethylhydrocupreine hydrochloride is unique in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in bacteriology for the differentiation of this pathogen from other similar bacteria .

Propiedades

IUPAC Name |

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRATNLHPGXHMA-XZHTYLCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

522-60-1 (Parent) | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3413-58-9 | |

| Record name | Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3413-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrocupreine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neumolisina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylhydrocupreine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDROCUPREINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3N0JB4FC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

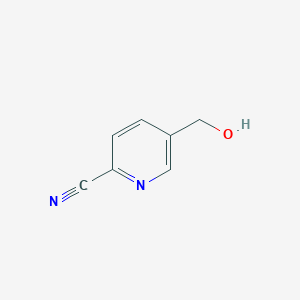

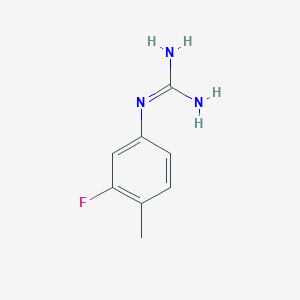

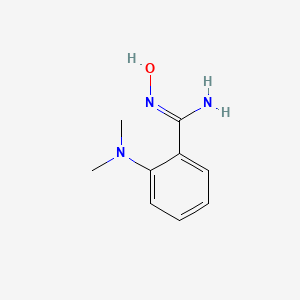

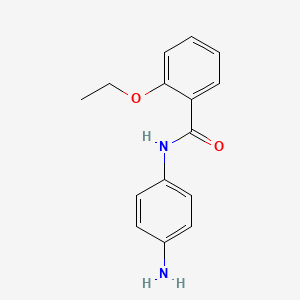

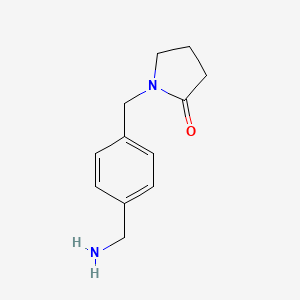

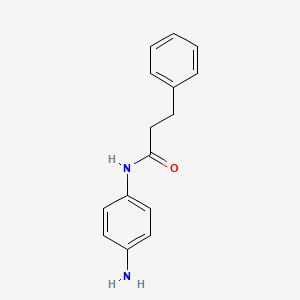

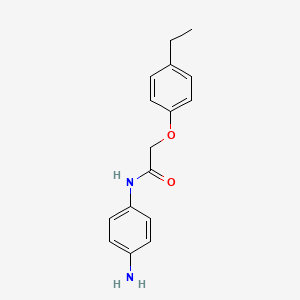

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?

A1: Ethylhydrocupreine hydrochloride, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: How is Ethylhydrocupreine hydrochloride used in a laboratory setting?

A3: Ethylhydrocupreine hydrochloride is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to Ethylhydrocupreine hydrochloride serves as a reliable indicator for identifying this particular bacterial species.

Q3: What are the limitations of using Ethylhydrocupreine hydrochloride in treating pneumococcal meningitis?

A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] Ethylhydrocupreine hydrochloride's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []

Q4: What are the known toxic effects of Ethylhydrocupreine hydrochloride?

A6: One major drawback of Ethylhydrocupreine hydrochloride is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.

Q5: Has the structure-activity relationship of Ethylhydrocupreine hydrochloride been studied?

A7: While the provided research excerpts don't delve into the specifics of Ethylhydrocupreine hydrochloride's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the Ethylhydrocupreine hydrochloride molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![2,11-Dithia[3.3]paracyclophane](/img/structure/B1340461.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)